

4-Cyclohexyl-2-methyl-2-butanol molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyclohexyl-2-methyl-2-butanol

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A Technical Guide to 4-Cyclohexyl-2-methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and physical properties, molecular structure, and synthesis of **4-Cyclohexyl-2-methyl-2-butanol**. Also known by the trade name Coranol, this tertiary alcohol is a synthetic fragrance ingredient valued for its stable, floral scent reminiscent of lily-of-the-valley and coriander[1][2]. Its stability makes it a durable alternative to naturally occurring compounds like linalool in various applications[1].

Molecular Structure and Properties

4-Cyclohexyl-2-methyl-2-butanol is a tertiary alcohol. Its structure consists of a cyclohexane ring linked to a butane chain at position 4. A hydroxyl group (-OH) and a methyl group are attached to the carbon at position 2 of the butane chain, giving it the characteristic tertiary alcohol structure. The IUPAC name for this compound is 4-cyclohexyl-2-methylbutan-2-ol[1][3].

Physicochemical Data

The key quantitative properties of **4-Cyclohexyl-2-methyl-2-butanol** are summarized in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Formula	C ₁₁ H ₂₂ O	-
Molecular Weight	170.29	g/mol
Monoisotopic Mass	170.167065321	Da
CAS Number	83926-73-2	-
Density	0.89 - 0.90	g/cm ³ (at 20°C)
Boiling Point	222.3 - 237	°C (at 760 mmHg)
Flash Point	94.47	°C
Physical Form	Colorless Liquid	-
XLogP3-AA (LogP)	3.6	-

[Data sourced from references: 1, 2, 4, 5, 6, 11]

Experimental Protocols: Chemical Synthesis

While several synthesis routes exist, a common and economically viable industrial method involves a two-step process starting from inexpensive base chemicals: styrene and isopropanol. This process avoids the use of hazardous reagents like methyllithium, which is required in other methods[4][5].

Two-Step Industrial Synthesis Protocol

Step A: Preparation of 2-Methyl-4-phenyl-2-butanol

- **Reactants:** Styrene and Isopropanol. The molar ratio of styrene to isopropanol is typically maintained in the range of 1:0.5 to 1:5[5].
- **Reaction Conditions:** The reaction is conducted at an elevated temperature.
- **Procedure:** Styrene is reacted with isopropanol to yield the intermediate compound, 2-methyl-4-phenyl-2-butanol[4][5]. This step is a form of hydroalkylation.

- Outcome: This reaction typically proceeds with high selectivity and good yields[4].

Step B: Hydrogenation to **4-Cyclohexyl-2-methyl-2-butanol**

- Reactant: The intermediate product from Step A, 2-methyl-4-phenyl-2-butanol.
- Reaction Type: Heterogeneously catalyzed hydrogenation[5].
- Catalyst: A catalyst suitable for the ring hydrogenation of aromatics is used. This typically includes metals like ruthenium[1].
- Procedure: The phenyl group of the intermediate is hydrogenated to a cyclohexyl group[5]. The reaction is carried out under a hydrogen atmosphere in the presence of the catalyst.
- Purification: Following the reaction, the final product, **4-Cyclohexyl-2-methyl-2-butanol**, is isolated and purified from the reaction mixture.

Visualization of Synthesis Pathway

The logical workflow for the industrial synthesis of **4-Cyclohexyl-2-methyl-2-butanol** is depicted below.

Figure 1: Two-step synthesis workflow for **4-Cyclohexyl-2-methyl-2-butanol**.

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- To cite this document: BenchChem. [4-Cyclohexyl-2-methyl-2-butanol molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590949#4-cyclohexyl-2-methyl-2-butanol-molecular-structure-and-weight]

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